Acemannan
Overview
Description
Acemannan is a D-isomer mucopolysaccharide found in aloe vera leaves . It’s a complex polysaccharide composed of mannose, glucose, and galactose monomers . This compound has potential immunostimulant, antiviral, antineoplastic, and gastrointestinal properties .
Synthesis Analysis
Acemannan is produced by a specialized cell called a leucoplast found in the inner leaf gel of the aloe plant . The extraction and purification of acemannan involve several steps, including centrifugation and lyophilization .Molecular Structure Analysis
Acemannan’s monomer is mannoacetate linked by β-1,4-glycosidic bonds . The structural characteristics of acemannan have been studied using various spectral methods such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and ultraviolet–visible spectroscopy .Chemical Reactions Analysis
Acemannan has been demonstrated to induce macrophages to secrete interferon (IFN), tumor necrosis factor-α (TNF-α), and interleukins (IL-1) . This suggests that acemannan might help prevent or abrogate viral infections.Physical And Chemical Properties Analysis
Acemannan is a hydrophilic polymer . The effects of heat treatment and dehydration on the physicochemical properties of acemannan have been studied, indicating that the modification of acemannan is especially significant at 60 °C .Scientific Research Applications
Skin, Digestion, and Immunomodulation : Acemannan has demonstrated benefits in topical, oral, and intravenous applications. Its use enhances vaccine efficacy, promotes wound healing, and has immunomodulatory effects. It aids in digestive processes and can also be applied topically in combination with chitosan to accelerate wound closure (Sadgrove & Simmonds, 2021).
Oral Health : In the treatment of oral aphthous ulceration, acemannan has shown efficacy comparable to traditional treatments like triamcinolone acetonide, making it a viable option for those avoiding steroids (Bhalang, Thunyakitpisal, & Rungsirisatean, 2013).
Functional Ingredient in Foods : Acemannan is identified as a key bioactive compound in Aloe vera, with various health benefits. It has been proposed as a functional ingredient in food products due to its nutritional properties (Rodríguez Rodríguez, Darias Martín, & Díaz Romero, 2010).
Dentin Regeneration : Acemannan has shown promising results in dentin regeneration and treatment of teeth with reversible pulpitis, indicating its potential in dental applications (Songsiripradubboon et al., 2017).
Immunomodulatory and Antitumor Activities : Acemannan is known for its osteogenic, anti-inflammatory, antibacterial, antiviral, and antitumor activities, primarily exerted through the activation of immune responses (Sierra-García et al., 2014).
Dendritic Cell Maturation : It induces phenotypic and functional maturation of immature dendritic cells, an essential process for initiating primary immune responses (Lee et al., 2001).
Skin Wound Healing : Acemannan accelerates skin wound healing and cell proliferation through the AKT/mTOR signaling pathway, demonstrating its effectiveness in dermatological applications (Xing et al., 2015).
Bioactivity of Acemannan : The physical and biological properties of acemannan are influenced by its acetylation level. This aspect is critical for understanding its effectiveness in various applications (Chokboribal et al., 2015).
Bone Regeneration : Acemannan has been found to be effective in bone regeneration, specifically in calvarial defect healing in rats, indicating its potential in orthopedic and dental applications (Godoy et al., 2018).
Macrophage Activation and Immunomodulation : Studies have shown that acemannan can activate macrophages, inducing cytokine production and other immune responses, which is critical for its therapeutic potential (Ramamoorthy, Kemp, & Tizard, 1996).
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXESIZZFUVRD-UVSAJTFZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100NO49- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1691.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acemannan | |
CAS RN |
110042-95-0 | |
Record name | Acemannan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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